molecular formula C12H14N4S B12661234 Thiourea, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl- CAS No. 149485-35-8

Thiourea, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl-

Cat. No.: B12661234
CAS No.: 149485-35-8
M. Wt: 246.33 g/mol
InChI Key: FALZBFJJLJKVDL-UHFFFAOYSA-N
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Description

Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- is a compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and coordination chemistry. This particular compound is characterized by the presence of a phenylethyl group and a pyrazolyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- typically involves the reaction of substituted phenethylamine with isothiocyanates. One common method involves adding a solution of substituted phenethylamine in acetone to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antibacterial and anticancer treatments.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- can be compared with other thiourea derivatives such as:

This compound’s unique combination of the phenylethyl and pyrazolyl groups distinguishes it from other thiourea derivatives, providing it with distinct chemical and biological properties.

Properties

CAS No.

149485-35-8

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(1H-pyrazol-5-yl)thiourea

InChI

InChI=1S/C12H14N4S/c17-12(15-11-7-9-14-16-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H3,13,14,15,16,17)

InChI Key

FALZBFJJLJKVDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=NN2

Origin of Product

United States

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